molecular formula C23H18N2O B5886294 N-(4-anilinophenyl)-1-naphthamide

N-(4-anilinophenyl)-1-naphthamide

Cat. No. B5886294
M. Wt: 338.4 g/mol
InChI Key: BKMJSFQBYOYFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-1-naphthamide, commonly known as ANPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANPA is a naphthylamide derivative that has been shown to have diverse biological activities, making it a valuable tool for investigating various physiological and biochemical processes.

Mechanism of Action

ANPA is thought to act as a competitive inhibitor of enzymes by binding to their active site. ANPA has been shown to inhibit the activity of various enzymes by blocking their ability to bind to their substrates. Furthermore, ANPA has been shown to induce conformational changes in proteins, which can lead to altered enzymatic activity.
Biochemical and Physiological Effects:
ANPA has been shown to have diverse biochemical and physiological effects, including the inhibition of proteases, kinases, and phosphatases. ANPA has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, ANPA has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

ANPA has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, ANPA has some limitations, including its potential toxicity and the need for careful handling due to its potential to cause skin and eye irritation.

Future Directions

There are several future directions for research on ANPA, including the development of new enzyme assays and the investigation of its potential as an anti-cancer and anti-inflammatory agent. Furthermore, the development of ANPA analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents. Overall, ANPA has the potential to be a valuable tool for investigating various physiological and biochemical processes, making it an exciting area for future research.

Synthesis Methods

ANPA can be synthesized through several methods, including the reaction between 4-chloroaniline and 1-naphthoyl chloride in the presence of a base. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

ANPA has been used in various scientific research applications, including the study of protein-ligand interactions, enzyme inhibition, and drug discovery. ANPA has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Furthermore, ANPA has been used as a substrate for the development of enzyme assays, making it a valuable tool for drug discovery.

properties

IUPAC Name

N-(4-anilinophenyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O/c26-23(22-12-6-8-17-7-4-5-11-21(17)22)25-20-15-13-19(14-16-20)24-18-9-2-1-3-10-18/h1-16,24H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMJSFQBYOYFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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